D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is a chemical compound characterized by the molecular formula C25H27NO7S and a molecular weight of approximately 485.555 g/mol. This compound consists of D,L-aspartic acid, a non-essential amino acid, esterified with benzyl groups and combined with p-toluenesulfonate, which enhances its solubility and stability in various applications. It is primarily utilized in biochemical research, particularly in proteomics, due to its ability to serve as a building block for more complex molecules .
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate does not possess inherent biological activity. Its primary function is as a building block for peptide synthesis. The controlled reactivity of the protected amino group and the activated carboxylic ester group allow for selective incorporation of the aspartic acid moiety into a desired peptide sequence [, ].
The chemical reactivity of D,L-aspartic acid dibenzyl ester-p-toluenesulfonate can be attributed to the presence of functional groups that allow for various reactions:
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate exhibits several biological activities:
The synthesis of D,L-aspartic acid dibenzyl ester-p-toluenesulfonate typically involves several steps:
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate has various applications:
Interaction studies involving D,L-aspartic acid dibenzyl ester-p-toluenesulfonate focus on its binding affinity with various biological targets:
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate shares structural similarities with various compounds. Below are some comparable compounds along with their unique characteristics:
Compound Name | Similarities | Unique Features |
---|---|---|
L-Aspartic Acid Dibenzyl Ester | Contains aspartic acid and benzyl esters | Primarily used in peptide synthesis |
D-Aspartic Acid Dibenzyl Ester | Contains aspartic acid and benzyl esters | Studied for its role in testosterone synthesis |
1,4-Dibenzyl L-Aspartate p-Toluenesulfonate | Similar ester structure | Focused on material science applications |
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is unique due to its dual stereochemistry (D,L) and the incorporation of p-toluenesulfonate, which enhances its solubility and reactivity compared to other derivatives .